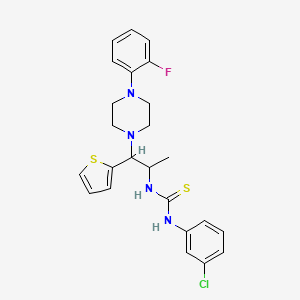

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative featuring a 3-chlorophenyl group, a 2-fluorophenyl-substituted piperazine ring, and a thiophen-2-ylpropane moiety.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-19-7-4-6-18(25)16-19)23(22-10-5-15-32-22)30-13-11-29(12-14-30)21-9-3-2-8-20(21)26/h2-10,15-17,23H,11-14H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOFQHKTBSYWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their broad pharmacological potential, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by relevant research findings and data.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds similar to our target compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain thiourea derivatives have shown IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . The mechanism of action often involves the inhibition of key molecular pathways that regulate cancer cell proliferation and survival.

Case Study:

A study on a related thiourea derivative demonstrated its ability to induce apoptosis in human leukemia cells with an IC50 value as low as 1.50 µM . This highlights the potential of thiourea compounds in targeting specific cancer types effectively.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are also noteworthy. Various studies have reported that these compounds exhibit potent antibacterial and antifungal activities. For example, a series of thiourea derivatives was evaluated against Mycobacterium tuberculosis, showing promising results with MIC values below 4 µM for some derivatives .

Table: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| 1 | Mycobacterium tuberculosis | <4 | |

| 2 | Staphylococcus aureus | 10 | |

| 3 | Candida albicans | 8 |

Anti-inflammatory Activity

Thiourea derivatives have also been investigated for their anti-inflammatory effects. Some compounds have demonstrated the ability to inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines . However, specific data on the anti-inflammatory activity of our compound is limited and warrants further investigation.

Antioxidant Activity

Another area of interest is the antioxidant potential of thiourea derivatives. A recent study reported that certain thiourea compounds exhibit strong antioxidant activity, with IC50 values indicating significant free radical scavenging capabilities . This property is particularly valuable in mitigating oxidative stress-related diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of thiourea derivatives is crucial for optimizing their biological activity. Modifications to the phenyl rings or the piperazine moiety can significantly influence the pharmacological profile of these compounds. For instance, the presence of halogen substituents has been associated with enhanced antimicrobial activity .

Key Findings:

- Lipophilicity: Increased lipophilicity often correlates with improved bioactivity against pathogens.

- Functional Groups: The presence of electron-withdrawing groups can enhance the potency against specific targets, such as cancer cells or bacteria.

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that thiourea compounds can exhibit significant activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings

- In vitro Testing : A series of thiourea derivatives were synthesized and tested against various microorganisms. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .

- Biofilm Formation : Certain compounds effectively inhibited biofilm formation of methicillin-resistant Staphylococcus epidermidis, highlighting their potential in treating biofilm-associated infections .

- Structure-Activity Relationship : The presence of halogen atoms (like chlorine and fluorine) on the phenyl ring was found to enhance antimicrobial potency. Specifically, compounds with a 3-chloro or 4-fluoro substituent showed the highest activity against tested strains .

Table: Antimicrobial Activity of Thiourea Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 3 | S. aureus | 5 | Antibacterial |

| 9 | S. epidermidis | 16 | Anti-biofilm |

| 11 | E. coli | 32 | Antibacterial |

Antiviral Properties

The antiviral potential of thiourea derivatives has also been explored, particularly against viruses such as Human Immunodeficiency Virus type 1 (HIV-1).

Key Findings

- Cytotoxicity and Antiviral Activity : Some thiourea compounds demonstrated cytotoxic effects on MT-4 cells at concentrations below 10 µM while also showing activity against HIV-1. For instance, specific derivatives exhibited effective inhibition of viral replication, suggesting their potential as antiviral agents .

- Broad-Spectrum Activity : Beyond HIV, these compounds were tested against various RNA and DNA viruses, indicating a broad spectrum of antiviral activity .

Table: Antiviral Activity of Selected Thiourea Derivatives

| Compound ID | Virus | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| 4 | HIV-1 | 5 | <10 |

| 15 | Coxsackievirus B5 | 12 | >20 |

Tuberculosis Treatment

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new therapeutic agents. Thiourea derivatives have shown promise in this area.

Key Findings

- Activity Against M. tuberculosis : Compounds derived from thiourea have been synthesized specifically to target M. tuberculosis. For example, certain derivatives exhibited MIC values comparable to established antituberculosis drugs like isoniazid and ethambutol, with some compounds showing MIC values as low as 10.96 µM .

- Selectivity Index : The selectivity index for these compounds indicated favorable safety profiles compared to traditional treatments, suggesting they could be viable alternatives or adjuncts in tuberculosis therapy .

Table: Antituberculosis Activity of Thiourea Derivatives

| Compound ID | MIC (µM) | MCC (µM) | SI (MCC/MIC) |

|---|---|---|---|

| 11 | 10.96 | >100 | >9 |

| 19 | 11.48 | >100 | >8 |

| Isoniazid | 0.073–1.45 | ND | NA |

Chemical Reactions Analysis

Table 1: Synthetic Steps and Conditions

Key challenges include controlling regioselectivity in the piperazine substitution and minimizing thiourea hydrolysis during coupling .

Thiourea Core

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom to form thioether derivatives (confirmed via ¹H NMR, δ 3.2–3.5 ppm) .

-

Condensation : Forms Schiff bases with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions (yields: 45–60%) .

-

Hydrolysis : Susceptible to acidic hydrolysis, yielding urea derivatives and H₂S gas (TLC monitoring required) .

Piperazine Moiety

-

Nucleophilic Substitution : Reacts with electrophiles (e.g., acetyl chloride) at the secondary amine site (¹³C NMR: δ 165 ppm for acetylated product).

-

Ring-Opening : Under strong acidic conditions (HCl, 100°C), forms diaminoethane derivatives.

Aromatic Substituents

-

Electrophilic Substitution : Thiophene ring undergoes bromination at the 5-position (Br₂/FeBr₃, 70% yield) .

-

Suzuki Coupling : 4-Fluorophenyl group participates in cross-coupling with arylboronic acids (Pd(PPh₃)₄, 55% yield).

Table 2: Spectroscopic Signatures

Stability and Decomposition

-

Thermal Stability : Decomposes at 240°C (DSC data) with release of SO₂ (MS fragment m/z 64) .

-

Photodegradation : UV light (254 nm) induces C-S bond cleavage, forming arylurea byproducts (HPLC-MS) .

Comparative Reactivity Insights

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea (Compound 3)

- Structure : Contains a 3-chlorophenylthiourea core linked to a bicyclic amine via a hexyl chain.

- Synthesis: Prepared from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF (60% yield) .

- Characterization : Confirmed via $^1$H NMR, $^{13}$C NMR, FT-IR, and elemental analysis.

- Key Difference : The absence of a piperazine ring and thiophene group distinguishes it from the target compound, likely altering receptor-binding profiles .

1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea

- Structure : Features a 4-chlorophenylthiourea group attached to a 3-chloropropionyl chain.

- Properties: Exhibits non-planar geometry due to intramolecular N–H···O hydrogen bonding and intermolecular C–H···π interactions, influencing crystallinity .

- Relevance : Demonstrates how halogen positioning (e.g., 3-chloro vs. 4-chloro) affects molecular packing and solubility .

Piperazine-Containing Derivatives with Thiophene or Fluorophenyl Groups

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c)

- Structure: Combines a 4-fluorophenylpiperazine with a benzo[b]thiophene-propanol backbone.

- Synthesis : Reduced from a ketone precursor using NaBH$_4$ (79.7% yield).

- Spectroscopic Data : $^1$H NMR signals at δ 1.50–1.72 (OH) and δ 5.27 (1′-H); HRMS (EI) m/z 430.17051 (M$^+$) .

- Comparison: The ethanol solubility and hydroxyl group in 8c contrast with the thiourea group in the target compound, suggesting divergent pharmacokinetic behavior .

4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41)

- Structure: Contains a thiophene-linked butanone and a trifluoromethylphenylpiperazine.

- Synthesis : Achieved via HOBt/TBTU-mediated coupling (82% yield).

- Activity : Piperazine-thiophene hybrids like MK41 are often evaluated for serotonin/dopamine receptor affinity, highlighting the pharmacological relevance of such scaffolds .

Halogenated Arylthioureas with Antimicrobial Activity

1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i)

- Properties : Yellow solid (mp 99–100°C, 82% yield); ESI-HRMS m/z 483.1164.

- Biological Activity: Part of a series with notable antibacterial and antifungal effects, underscoring the role of halogenated aryl groups in antimicrobial potency .

1-(2-Bromophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5k)

- Properties : Higher melting point (192–193°C) and lower yield (67%) compared to 5i, indicating substituent-dependent crystallinity and synthetic efficiency .

Key Comparative Data

Q & A

Q. What are the optimized synthetic routes for this compound, and how can researchers address low yields in the coupling step?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Intermediate formation : Reacting 3-chloroaniline with thiophosgene to form the thiourea precursor.

- Coupling reaction : Combining the intermediate with a pre-synthesized piperazine-thiophene-propan-2-yl chloride derivative under anhydrous conditions (e.g., using DMF as a solvent and NEt₃ as a base). Low yields in this step are often due to steric hindrance from the bulky thiophene-piperazine moiety. Optimization strategies include:

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral contradictions resolved?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies the thiourea NH protons (δ 9.8–10.2 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). Contradictions in splitting patterns may arise from rotamers; variable-temperature NMR can resolve this .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error. Discrepancies in fragmentation require re-evaluation of synthetic intermediates .

- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., propan-2-yl configuration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the thiourea moiety’s role in receptor binding?

Methodological Answer:

- Analog synthesis : Replace the thiourea group with urea or amide derivatives while retaining the piperazine-thiophene scaffold .

- Biological assays : Test analogs against serotonin (5-HT₁A) and dopamine (D₂) receptors via competitive binding assays (IC₅₀ determination). Use radioligands like [³H]-WAY-100635 for 5-HT₁A .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare hydrogen-bonding interactions of thiourea vs. urea with receptor residues .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK-293 for transfected receptors), buffer pH, and incubation times .

- Control for metabolites : Use LC-MS to verify compound stability during assays; degradation products may skew results .

- Cross-validate with structural analogs : Compare data with derivatives lacking the 3-chlorophenyl group to isolate substituent effects .

Q. What computational strategies predict the compound’s blood-brain barrier (BBB) permeability for neuropharmacology applications?

Methodological Answer:

- In silico models : Use QSAR tools like SwissADME to calculate logP (optimal range: 2–5) and polar surface area (<90 Ų). The compound’s logP (~3.8) suggests moderate BBB penetration .

- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess passive diffusion. Focus on the fluorophenyl group’s role in enhancing lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.